molecular formula C6H4O3 B062777 Furan-2,5-dicarbaldehyde CAS No. 163857-09-8

Furan-2,5-dicarbaldehyde

Cat. No. B062777
CAS RN: 163857-09-8
M. Wt: 124.09 g/mol
InChI Key: PXJJKVNIMAZHCB-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbaldehyde (FDCA) is a highly versatile organic compound that has gained significant attention in recent years due to its potential applications in the fields of materials science, biochemistry, and pharmaceuticals. FDCA is a furan derivative that can be synthesized through a variety of methods, including oxidation of furfural and catalytic hydrogenation of 5-hydroxymethylfurfural.

Scientific Research Applications

Enzyme-Catalyzed Oxidation and Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), derived from Furan-2,5-dicarbaldehyde, is significant in polymer production. An enzyme-catalyzed oxidation process using an FAD-dependent enzyme can efficiently convert 5-hydroxymethylfurfural (HMF) to FDCA. This process occurs at ambient temperature and pressure, highlighting an eco-friendly method for polymer production (Dijkman, Groothuis, & Fraaije, 2014).

Oxidation Methods for Synthesis

A notable synthesis method involves the oxidation of 5-(Hydroxymethyl)furfural to this compound using sodium nitrite in phosphoric acid. This process, due to its high selectivity and low cost, is advantageous for the preparative synthesis of this compound (Smirnova et al., 2018).

Application in Bioactive Compound Synthesis

Furan-2-carbaldehydes are used as biomass-derived chemicals for synthesizing bioactive quinazolin-4(3H)-ones. These compounds are synthesized through ligand-free photocatalytic C–C bond cleavage, providing an environmentally friendly approach to creating bioactive compounds (Yu et al., 2018).

Biobased Polyester Synthesis

This compound contributes to the production of biobased polyesters. One example is the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. These polyesters, with their unique physical properties, offer a sustainable alternative in the field of polymer science (Jiang et al., 2014).

Catalytic Conversion in Biorefining

In biorefining, furfural (furan-2-carbaldehyde) is an essential intermediate. The heterogeneously catalyzed conversion of carbohydrates to furfural presents a more sustainable and environmentally friendly approach compared to traditional methods. This process emphasizes the importance of this compound in the production of valuable chemicals from biomass (Karinen, Vilonen, & Niemelä, 2011).

Scalable Carboxylation for Polymer Production

A scalable carboxylation method converts 2-furoic acid and CO2 into Furan-2,5-dicarboxylic acid (FDCA). This approach, which circumvents late-stage oxidation and uses inedible lignocellulosic biomass, is vital for producing polymers like polyethylene furandicarboxylate, an alternative to petroleum-derived polymers (Dick et al., 2017).

properties

IUPAC Name

furan-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJJKVNIMAZHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231676
Record name 2,5-Furandicarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823-82-5
Record name 2,5-Furandicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2,5-dicarbaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-FURANDICARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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